2-(2-Carbamoylethyl)phenyl sulfurofluoridate
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Overview
Description
2-(2-Carbamoylethyl)phenyl sulfurofluoridate is a synthetic organic compound with potential applications in various fields of chemistry, biology, and industry. This compound is characterized by the presence of an amino group, a ketone group, and a fluorosulfonyloxy group attached to a benzene ring. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Carbamoylethyl)phenyl sulfurofluoridate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Amino Group:
Introduction of the Ketone Group: The ketone group can be introduced via oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Attachment of the Fluorosulfonyloxy Group: The fluorosulfonyloxy group can be introduced through a sulfonation reaction followed by fluorination using reagents like sulfur trioxide and fluorine gas.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This can include the use of continuous flow reactors, advanced catalysts, and automated process control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Carbamoylethyl)phenyl sulfurofluoridate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group or reduce the fluorosulfonyloxy group to a simpler sulfonyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or simpler sulfonyl derivatives.
Scientific Research Applications
2-(2-Carbamoylethyl)phenyl sulfurofluoridate has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 2-(2-Carbamoylethyl)phenyl sulfurofluoridate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-(3-Amino-3-oxopropyl)-2-sulfonyloxybenzene: Similar structure but lacks the fluorine atom, which may affect its reactivity and biological activity.
1-(3-Amino-3-oxopropyl)-2-chlorosulfonyloxybenzene:
Uniqueness
2-(2-Carbamoylethyl)phenyl sulfurofluoridate is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of stability, reactivity, and versatility.
Properties
IUPAC Name |
1-(3-amino-3-oxopropyl)-2-fluorosulfonyloxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO4S/c10-16(13,14)15-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6H2,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOOZBWFQSPDFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)N)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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